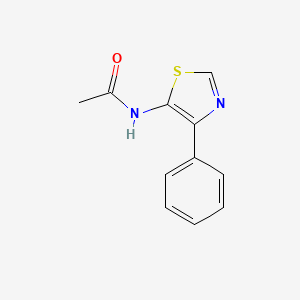

N-(4-phenyl-1,3-thiazol-5-yl)acetamide

描述

属性

分子式 |

C11H10N2OS |

|---|---|

分子量 |

218.28 g/mol |

IUPAC 名称 |

N-(4-phenyl-1,3-thiazol-5-yl)acetamide |

InChI |

InChI=1S/C11H10N2OS/c1-8(14)13-11-10(12-7-15-11)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) |

InChI 键 |

ZFTVQQPZEUJZHN-UHFFFAOYSA-N |

规范 SMILES |

CC(=O)NC1=C(N=CS1)C2=CC=CC=C2 |

产品来源 |

United States |

An In-depth Technical Guide on the Biological Activity of N-(4-phenyl-1,3-thiazol-5-yl)acetamide

A Comprehensive Analysis for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of the novel compound, N-(4-phenyl-1,3-thiazol-5-yl)acetamide. While direct experimental data on this specific molecule is limited, this document synthesizes a wealth of information from structurally related thiazole and acetamide derivatives to project its potential as a therapeutic agent. By examining the established pharmacological profiles of analogous compounds, we will explore the likely anticancer, antimicrobial, and anti-inflammatory properties of N-(4-phenyl-1,3-thiazol-5-yl)acetamide. This guide details plausible mechanisms of action, proposes robust experimental protocols for validation, and presents illustrative data from related studies to provide a solid foundation for future research and development.

Introduction: The Thiazole-Acetamide Scaffold - A Privileged Structure in Medicinal Chemistry

The thiazole ring is a cornerstone in the design of bioactive molecules, recognized for its presence in a wide array of therapeutic agents.[1][2] This five-membered heterocyclic ring, containing both sulfur and nitrogen, serves as a versatile scaffold for developing compounds with diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3] The inherent chemical properties of the thiazole nucleus allow for interactions with various biological targets, making it a "privileged structure" in medicinal chemistry.

When coupled with an acetamide moiety, the resulting thiazole-acetamide scaffold presents a compelling framework for drug discovery. The amide linkage introduces a hydrogen bond donor and acceptor, enhancing the potential for specific interactions with protein targets.[4] This guide focuses on the specific isomer, N-(4-phenyl-1,3-thiazol-5-yl)acetamide, a molecule that, while not extensively studied, holds significant therapeutic promise based on the well-documented activities of its structural relatives.

This document will serve as a technical resource for researchers, providing a scientifically grounded rationale for investigating the biological activities of N-(4-phenyl-1,3-thiazol-5-yl)acetamide and offering detailed methodologies for its synthesis and evaluation.

Projected Biological Activities and Underlying Mechanisms

Based on the extensive literature on thiazole-containing compounds, N-(4-phenyl-1,3-thiazol-5-yl)acetamide is predicted to exhibit a range of biological activities. The following sections will delve into the most probable therapeutic applications and their mechanistic underpinnings.

Anticancer Activity: A Multi-faceted Approach to Targeting Malignancies

Thiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms to inhibit tumor growth and induce cancer cell death.[5][6][7] The N-(4-phenyl-1,3-thiazol-5-yl)acetamide scaffold is poised to leverage these established anticancer pathways.

2.1.1. Induction of Apoptosis:

A primary mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death. Structurally similar thiazole derivatives have been shown to trigger this pathway in various cancer cell lines.[5][6] It is hypothesized that N-(4-phenyl-1,3-thiazol-5-yl)acetamide could induce apoptosis by modulating the expression of key regulatory proteins.

-

Bcl-2 Family Proteins: This family of proteins plays a crucial role in regulating apoptosis. Pro-apoptotic proteins like Bax promote cell death, while anti-apoptotic proteins like Bcl-2 inhibit it. Thiazole-containing compounds have been observed to upregulate Bax and downregulate Bcl-2, shifting the cellular balance towards apoptosis.[8]

-

Caspase Activation: Caspases are a family of proteases that execute the apoptotic program. The activation of initiator caspases (e.g., caspase-8 and -9) and executioner caspases (e.g., caspase-3) is a hallmark of apoptosis.[6] It is plausible that N-(4-phenyl-1,3-thiazol-5-yl)acetamide could activate this caspase cascade.

Illustrative Signaling Pathway: Apoptosis Induction

Caption: Experimental workflow for assessing the anti-inflammatory potential.

Synthesis and Characterization

The synthesis of N-(4-phenyl-1,3-thiazol-5-yl)acetamide can be approached through established methods for thiazole ring formation. A plausible synthetic route is the Hantzsch thiazole synthesis.

Proposed Synthetic Pathway

A potential route involves the reaction of a suitable α-haloketone with a thioamide.

-

Synthesis of 2-amino-4-phenylthiazole: This key intermediate can be synthesized by reacting α-bromoacetophenone with thiourea. [9]2. Acetylation: The amino group of 2-amino-4-phenylthiazole can then be acetylated using acetic anhydride or acetyl chloride to yield the final product. While the provided search results primarily focus on 2-amino and 2-acetamido thiazoles, the synthesis of the 5-yl acetamide isomer would likely involve a different starting material, such as a 5-aminothiazole derivative, which would then be acetylated. A general procedure for the synthesis of related thiazole acetamides is outlined below.

General Experimental Protocol for Synthesis

The following is a generalized protocol based on the synthesis of similar acetamide derivatives. [4]

-

Thiourea Formation: React the appropriate amine with an isothiocyanate to form the corresponding thiourea derivative.

-

Cyclization: React the thiourea with an α-haloketone (e.g., 2-bromo-1-phenylethan-1-one) in a suitable solvent like ethanol and reflux for several hours. [4]3. Work-up and Purification: After the reaction is complete, cool the mixture, filter the solid product, and wash with a suitable solvent. The crude product can be purified by recrystallization or column chromatography.

Characterization

The structure of the synthesized N-(4-phenyl-1,3-thiazol-5-yl)acetamide should be confirmed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure and the connectivity of the atoms.

-

Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H bond, the C=O bond of the amide, and the C=N and C-S bonds of the thiazole ring.

Conclusion and Future Directions

N-(4-phenyl-1,3-thiazol-5-yl)acetamide represents a promising, yet underexplored, molecule in the vast landscape of medicinal chemistry. The extensive body of research on structurally related thiazole and acetamide derivatives strongly suggests its potential as a multifaceted therapeutic agent with anticancer, antimicrobial, and anti-inflammatory activities. The proposed mechanisms of action, including the induction of apoptosis, inhibition of key enzymes, and disruption of microbial cellular processes, provide a solid theoretical framework for future investigations.

This technical guide has outlined the scientific rationale for exploring the biological activities of N-(4-phenyl-1,3-thiazol-5-yl)acetamide and has provided detailed, field-proven experimental protocols for its synthesis and biological evaluation. The illustrative data from analogous compounds further underscores the potential of this chemical scaffold.

Future research should focus on the synthesis and rigorous in vitro and in vivo evaluation of N-(4-phenyl-1,3-thiazol-5-yl)acetamide. Structure-activity relationship (SAR) studies, involving the synthesis and testing of a library of derivatives, will be crucial for optimizing its potency and selectivity for specific biological targets. The insights gained from such studies will be invaluable for the development of novel and effective therapeutic agents based on the thiazole-acetamide core.

References

- Acetamide, N-(5-((phenylmethyl)thio)-1,3,4-thiadiazol-2-yl) - Smolecule. (2023, August 15).

- Yurttaş, L., Özkay, Y., Akalın-Çiftçi, G., & Ulusoylar-Yıldırım, Ş. (2014). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(2), 175–184.

- Yurttaş, L., Özkay, Y., Akalın-Çiftçi, G., & Ulusoylar-Yıldırım, Ş. (2014). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. PubMed.

- Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties. PMC.

- N-(4-Formyl-1,3-thiazol-2-yl)acetamide - Benchchem.

- Yurttaş, L., Özkay, Y., Akalın-Çiftçi, G., & Ulusoylar-Yıldırım, Ş. (2014). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Semantic Scholar.

- Yurttaş, L., et al. (2015).

- Lavanya, K., et al.

- Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences. (2025, March 15).

- Synthesis and biological activity of N-{5-(4-Methylphenyl) diazenyl-4-Phenyl-1, 3-Thiazol-2-Yl}benzamide derivatives.

- New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents. PMC - NIH.

- Synthesis and biological evaluation of some N-(3-(1H-tetrazol-5-yl) phenyl)

- Synthesis and Biological Evaluation of N-(4-(Morpholine-4-Carbonyl)Thiazol-2-yl)-2- (piperazin-1-yl) Acetamide Hydrochloride an.

- Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl)

- N-(4-(2-Amino-1,3-thiazol-4-yl)phenyl)acetamide. PubChem.

- Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Deriv

- Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. PubMed. (2005, April 15).

- Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]. NIH.

- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd

- Design and Synthesis of N-Phenyl-2-(Phenyl-Amino) Acetamide Derivatives as FVIIA Inhibitors for Effective Anticoagulant Activity.

- Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists. (2024, June 3).

- Synthesis of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole-containing phenyl urea derivatives as potential VEGFR-2 inhibitors. PubMed. (2022, January 10).

- 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide.

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. (2022, June 21). Development of Various Drugs and Biologically Active Agents. MDPI. (2022, June 21).

Sources

- 1. N-(4-Formyl-1,3-thiazol-2-yl)acetamide|16444-13-6 [benchchem.com]

- 2. Synthesis and in-silico Studies of 4-phenyl thiazol-2-amine Derivatives as Putative Anti-breast Cancer Agents - Lavanya - Current Computer-Aided Drug Design [edgccjournal.org]

- 3. New N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides and acetamides as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Synthesis of novel 2-acetamide-5-phenylthio-1,3,4-thiadiazole-containing phenyl urea derivatives as potential VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antibacterial Assessment of N-[4-(4-substituted phenyl)-1,3-thiazol-2-yl]-1,3,5-triazin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure Analysis of N-(4-phenyl-1,3-thiazol-5-yl)acetamide

Introduction

The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents due to its diverse pharmacological activities.[1] Molecules incorporating the 4-phenylthiazole motif, in particular, have shown promise in the development of novel anticancer agents.[1][2] N-(4-phenyl-1,3-thiazol-5-yl)acetamide is a derivative of this important class of compounds. Rigorous and unambiguous confirmation of its chemical structure is a critical prerequisite for any further investigation, including biological screening, structure-activity relationship (SAR) studies, and preclinical development.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of N-(4-phenyl-1,3-thiazol-5-yl)acetamide. Moving beyond a simple listing of methods, we will explore the causal logic behind the selection of analytical techniques and the interpretation of the resulting data. The workflow described herein is designed to be a self-validating system, where orthogonal methods provide corroborating evidence to build a conclusive structural assignment.

Logical Workflow for Structural Elucidation

The process of confirming a chemical structure is sequential and iterative. A plausible synthetic route must first be established, followed by purification. The purified compound is then subjected to a battery of spectroscopic analyses, starting with techniques that confirm the molecular mass and functional groups, and culminating in high-resolution methods that map the precise atomic connectivity.

Caption: Overall workflow for synthesis and structural analysis.

Part 1: Proposed Synthesis Pathway

To analyze the structure of N-(4-phenyl-1,3-thiazol-5-yl)acetamide, one must first synthesize it. Unlike the more common 2-aminothiazoles prepared via the Hantzsch synthesis, the target molecule requires a 5-aminothiazole precursor. The Cook-Heilbron thiazole synthesis is an effective method for achieving this specific substitution pattern.[3]

Step 1: Synthesis of 5-amino-4-phenyl-1,3-thiazole (Precursor)

This reaction proceeds by the condensation of an α-aminonitrile with carbon disulphide.[3]

-

Reactants: Phenylaminoacetonitrile and Carbon Disulphide (CS₂).

-

Mechanism Rationale: The nucleophilic amino group of phenylaminoacetonitrile attacks the electrophilic carbon of CS₂. A series of intramolecular cyclization and tautomerization steps follows, driven by the formation of a thermodynamically stable aromatic thiazole ring.[3]

Step 2: N-Acetylation of 5-amino-4-phenyl-1,3-thiazole

This is a standard acylation reaction to form the final amide product.

-

Reactants: 5-amino-4-phenyl-1,3-thiazole and an acetylating agent (e.g., acetyl chloride or acetic anhydride).

-

Mechanism Rationale: The lone pair of the exocyclic amine at the C5 position acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent. Subsequent loss of a leaving group (HCl or acetic acid) yields the stable N-acetylated product. A non-nucleophilic base like triethylamine or pyridine is typically added to scavenge the acidic byproduct when using acetyl chloride.

Part 2: Spectroscopic Characterization

The following protocols and expected data are foundational for confirming the identity and purity of the synthesized compound.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, which is the first and most crucial piece of evidence for a successful synthesis.

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Set the instrument to positive ion mode. The ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate) should be optimized for maximum signal intensity.

-

Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire the spectrum over a mass range of m/z 50-500.

-

Analysis: Look for the protonated molecular ion [M+H]⁺. The high-resolution mass measurement should be within 5 ppm of the calculated exact mass.

Expected Data:

| Property | Expected Value |

| Molecular Formula | C₁₁H₁₀N₂OS |

| Molecular Weight | 218.28 g/mol |

| Calculated Exact Mass | 218.0514 |

| Expected [M+H]⁺ Ion | m/z 219.0587 |

Fragmentation Analysis: Thiazoles are known to produce abundant molecular ions.[4] Key fragmentation pathways upon electron impact (EI-MS) or collision-induced dissociation (CID) would likely involve:

-

Loss of ketene: [M - C₂H₂O]⁺• from the acetamide group.

-

Loss of the acetyl group: [M - COCH₃]⁺.

-

Cleavage of the thiazole ring: This can lead to characteristic fragments like the phenylacetylene radical cation (m/z 102) or thioformyl fragments.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in the molecule, confirming the successful N-acetylation step.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

-

Sample Preparation: Place a small amount of the dry, purified solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact. Record the spectrum, typically over a range of 4000-400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

-

Analysis: Identify the characteristic absorption bands corresponding to the molecule's functional groups.

Expected Data:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Rationale & Reference |

| Amide N-H | Stretch | ~3300-3250 | Characteristic sharp peak for a secondary amide N-H bond.[7] |

| Aromatic C-H | Stretch | ~3100-3000 | Peaks just above 3000 cm⁻¹ are typical for sp² C-H bonds in the phenyl and thiazole rings.[8] |

| Aliphatic C-H (Methyl) | Stretch | ~2950-2850 | C-H stretching from the acetyl methyl group.[8] |

| Amide C=O (Amide I band) | Stretch | ~1680-1650 | Strong, sharp absorption confirming the presence of the acetamide carbonyl group.[7] |

| Thiazole Ring C=N / C=C | Stretch | ~1610-1450 | A series of peaks corresponding to the stretching vibrations within the aromatic thiazole and phenyl rings.[9][10] |

| Amide N-H Bend (Amide II band) | Bend | ~1550-1510 | This band, coupled with the Amide I band, is definitive for a secondary amide linkage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed structure of an organic molecule. It provides information on the chemical environment, connectivity, and spatial relationships of all hydrogen and carbon atoms.

Caption: Numbering scheme for NMR assignments.

Experimental Protocol: ¹H, ¹³C, and 2D NMR

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize a wide range of compounds and does not obscure the amide N-H proton signal.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate spectral width and resolution.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans will be required due to the low natural abundance of ¹³C.

-

2D NMR Acquisition (COSY & HSQC):

-

COSY (Correlation Spectroscopy): Run a standard COSY experiment to identify proton-proton (¹H-¹H) couplings, which reveals adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Run a standard HSQC experiment to correlate each proton with its directly attached carbon atom (¹H-¹³C one-bond correlation).

-

Expected Data & Interpretation:

Table 1: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Atom # | Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Corroboration |

| 12 | N-H | ~10.0 - 9.5 | Singlet | 1H | Amide protons are deshielded and often appear as broad singlets. Exchangeable with D₂O. |

| 2 | H-2 | ~8.9 - 8.7 | Singlet | 1H | Proton on C2 of the thiazole ring is deshielded by the adjacent nitrogen and sulfur atoms.[11] |

| 7, 11 | H-ortho | ~7.7 - 7.5 | Multiplet | 2H | Protons on the phenyl ring ortho to the thiazole are deshielded by the ring's anisotropy. |

| 8, 9, 10 | H-meta, para | ~7.5 - 7.3 | Multiplet | 3H | Protons on the phenyl ring meta and para to the thiazole substituent.[12] |

| 15 | CH₃ | ~2.2 - 2.0 | Singlet | 3H | Methyl protons of the acetamide group. Will show an HSQC correlation to the methyl carbon (~23 ppm). |

Table 2: Predicted ¹³C NMR Spectral Data (101 MHz, DMSO-d₆)

| Atom # | Label | Predicted δ (ppm) | Rationale & Corroboration |

| 13 | C=O | ~169 - 168 | Carbonyl carbon of the secondary amide.[11] |

| 2 | C-2 | ~158 - 156 | C2 of the thiazole is highly deshielded by adjacent N and S atoms. HSQC will correlate this signal with the proton at ~8.8 ppm. |

| 4 | C-4 | ~149 - 147 | Quaternary carbon of the thiazole ring attached to the phenyl group. Shift is influenced by both the thiazole and phenyl rings.[13] |

| 6 | C-ipso | ~134 - 132 | Quaternary carbon of the phenyl ring attached to the thiazole. |

| 7-11 | C-Ph | ~130 - 125 | Aromatic carbons of the phenyl ring. The exact shifts will vary, but they will appear in the typical aromatic region.[14][15] |

| 5 | C-5 | ~120 - 115 | Carbon bearing the acetamido group. Its chemical shift is influenced by the electron-donating nature of the nitrogen. |

| 15 | CH₃ | ~24 - 22 | Methyl carbon of the acetamide group. HSQC will correlate this signal with the proton singlet at ~2.1 ppm. |

2D NMR for Final Confirmation:

The HSQC spectrum is the ultimate tool for validating the assignments made from 1D spectra. It provides an unambiguous link between proton and carbon signals, confirming the C-H framework of the molecule.

Caption: Key expected HSQC (¹H-¹³C) correlations.

Conclusion

The structural elucidation of N-(4-phenyl-1,3-thiazol-5-yl)acetamide is a systematic process that relies on the convergence of evidence from multiple analytical techniques. A logical synthesis provides the material, which is then analyzed to confirm its molecular formula by mass spectrometry and its constituent functional groups by IR spectroscopy. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the definitive map of atomic connectivity. Each piece of data, from the molecular ion peak to the N-H stretch in the IR and the proton-carbon correlations in the HSQC, serves as a checkpoint. Only when all data are self-consistent and align with the proposed structure can the chemical identity of the molecule be confirmed with the high degree of certainty required for scientific research and drug development.

References

-

SSRN. (n.d.). Novel 4-phenylthiazol-2-amine derivatives: synthesis, antimicrobial and hemolytic activity. Retrieved from [Link]

-

Canadian Science Publishing. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Retrieved from [Link]

-

PubMed. (2013). Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation. Retrieved from [Link]

-

MDPI. (2024). Discovery of Ureido-Substituted 4-Phenylthiazole Derivatives as IGF1R Inhibitors with Potent Antiproliferative Properties. Retrieved from [Link]

-

Science Publishing Group. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ort. Retrieved from [Link]

-

PubChem. (n.d.). Thiazole, 4-phenyl-. Retrieved from [Link]

-

Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Retrieved from [Link]

-

ACS Omega. (2024). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. Retrieved from [Link]

-

Asian Journal of Chemistry. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]

- Research India Publications. (n.d.). Synthesis and antimicrobial activity of N-[4-(3-Oxo-3- phenyl-propenyl). Retrieved from http://www.ripublication.com/ijcas15/ijcasv5n2_01.pdfcasv5n2_01.pdf

Sources

- 1. N-(4-Formyl-1,3-thiazol-2-yl)acetamide|16444-13-6 [benchchem.com]

- 2. Novel acetamidothiazole derivatives: synthesis and in vitro anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 4. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 5. article.sapub.org [article.sapub.org]

- 6. asianpubs.org [asianpubs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ripublication.com [ripublication.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. beilstein-journals.org [beilstein-journals.org]

- 13. asianpubs.org [asianpubs.org]

- 14. papers.ssrn.com [papers.ssrn.com]

- 15. Thiazole, 4-phenyl- | C9H7NS | CID 74581 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 4-Phenyl-1,3-thiazol-5-yl Scaffold: A Technical Guide to Synthesis and Medicinal Chemistry

The 4-Phenyl-1,3-thiazol-5-yl moiety represents a privileged scaffold in modern medicinal chemistry, distinguished by its unique electronic distribution and steric profile. Unlike its 2-phenyl or 5-phenyl isomers, the 4-phenyl-5-substituted arrangement creates a specific "L-shaped" hydrophobic vector that has proven critical in kinase inhibition (particularly p38 MAPK and EGFR) and antimicrobial drug design.

This technical guide synthesizes the synthetic architecture and structure-activity relationships (SAR) of this core, providing researchers with actionable protocols and mechanistic insights.

Executive Summary & Structural Significance

The 1,3-thiazole ring is an aromatic five-membered heterocycle capable of pi-pi stacking, hydrogen bonding (via N3), and coordination with metalloenzymes. The 4-phenyl-1,3-thiazol-5-yl isomer is structurally distinct:

-

Steric Lock: The phenyl group at C4 creates a steric barrier that forces substituents at C5 out of planarity, often locking the molecule into a bioactive conformation.

-

Electronic Push-Pull: The C5 position in 1,3-thiazoles is naturally nucleophilic. When a phenyl group is at C4, it modulates the electron density, making C5 highly susceptible to electrophilic aromatic substitution (

) or transition-metal-catalyzed C-H activation. -

Pharmacophore Alignment: In kinase inhibitors, the N3 nitrogen often acts as a hydrogen bond acceptor for the hinge region (e.g., Met769 in EGFR), while the 4-phenyl group occupies the hydrophobic pocket I.

Synthetic Architecture

Constructing the 4-phenyl-1,3-thiazol-5-yl core requires navigating regioselectivity. Two primary strategies dominate: Cyclization (Hantzsch) and Post-Cyclization Functionalization .

Strategy A: The Modified Hantzsch Synthesis

The Hantzsch thiazole synthesis is the most robust method for generating the thiazole ring. To achieve the 4-phenyl-5-substituted pattern, the reaction typically involves a thioamide and an

Mechanism:

-

Nucleophilic Attack: The sulfur atom of the thioamide attacks the

-carbon of the -

Cyclodehydration: The intermediate undergoes acid-catalyzed dehydration to close the ring.

Critical Optimization:

To introduce a substituent at C5 during cyclization, one must use an

Strategy B: C5-Selective Post-Cyclization Functionalization

The C5 position of 4-phenylthiazole is the most reactive site for electrophilic attack.

-

Halogenation: Bromination using NBS (N-bromosuccinimide) is highly regioselective for C5.

-

C-H Activation: Recent advances utilize Ruthenium (Ru) or Palladium (Pd) catalysts to directly arylate the C5 position, bypassing the need for pre-functionalized halides.

Visualization of Synthetic Logic

The following diagram illustrates the divergent pathways to access this scaffold.

Figure 1: Divergent synthetic pathways for accessing 5-functionalized 4-phenyl-1,3-thiazoles. The C5 position serves as the primary pivot point for diversification.

Experimental Protocols

The following protocols are standardized for high reproducibility.

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Core)

This step establishes the 4-phenyl ring.

-

Reagents: Acetophenone (12.0 g, 0.1 mol), Thiourea (15.2 g, 0.2 mol), Iodine (25.3 g, 0.1 mol).[1]

-

Procedure:

-

Combine reagents in a round-bottom flask.

-

Heat to reflux for 12 hours (solvent-free or in ethanol).

-

Cool to room temperature.[1] Wash with diethyl ether to remove unreacted acetophenone/iodine.[1]

-

Dissolve the crude solid in hot water, filter, and basify the filtrate with ammonium hydroxide.

-

Collect the precipitate (2-amino-4-phenylthiazole) and recrystallize from ethanol.

-

-

Yield: Typically 75-85%.

-

Validation: Melting point ~150-152°C.

Protocol 2: Regioselective C5-Bromination

This step creates the handle for further functionalization.

-

Reagents: 2-Amino-4-phenylthiazole (1.0 eq), N-Bromosuccinimide (NBS, 1.05 eq), DMF (anhydrous).

-

Procedure:

-

Dissolve the thiazole in DMF at 0°C.

-

Add NBS portion-wise over 30 minutes to prevent poly-bromination.

-

Stir at room temperature for 2 hours.

-

Pour into ice water. The product, 2-amino-5-bromo-4-phenylthiazole , will precipitate.

-

-

Note: The 4-phenyl group sterically protects the C4 position, ensuring substitution occurs exclusively at C5.

Medicinal Chemistry & SAR

The 4-phenyl-1,3-thiazol-5-yl scaffold is a "privileged structure" in kinase inhibition and antimicrobial research.

Kinase Inhibition (p38 MAPK & EGFR)

In p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors, the 4-phenyl group is often critical for occupying the hydrophobic pocket adjacent to the ATP-binding site.

-

Mechanism: The thiazole nitrogen (N3) accepts a hydrogen bond from the hinge region amino acids. The 4-phenyl ring provides hydrophobic stabilization.

-

Substituent Effects:

-

C2 Position: Amino or amide groups here often extend into the solvent-exposed region or interact with the gatekeeper residue.

-

C5 Position: Heteroaryl groups (e.g., pyridine, pyrimidine) at C5 can induce a "propeller-like" twist, improving selectivity.

-

Antimicrobial Activity

Derivatives containing azo-linkages at C5 (e.g., 5-(arylazo)-4-phenylthiazoles) have shown significant bacteriostatic activity.

-

Key Insight: Electron-withdrawing groups (Cl, NO2) on the 4-phenyl ring enhance antimicrobial potency by increasing the lipophilicity and cellular permeability of the compound.

Quantitative Data Summary

The table below summarizes key biological data from recent literature for 4-phenyl-1,3-thiazol-5-yl derivatives.

| Compound Class | Target / Organism | Key Substituents (C2 / C5) | Activity Metric | Reference |

| Thiazolyl-Pyrazoline | EGFR (Kinase) | C2: Pyrazoline / C5: Ester | IC50: 40.7 nM | [1] |

| Thiazolyl-Pyrazoline | A549 (Lung Cancer) | C2: Pyrazoline / C5: Amide | IC50: 2.9 μM | [1] |

| Azo-Thiazole | S. aureus (Gram +) | C2: Amide / C5: 4-methylphenylazo | MIC: 31.25 μg/mL | [2] |

| Azo-Thiazole | C. albicans (Fungal) | C2: Amide / C5: 4-methylphenylazo | MIC: 7.81 μg/mL | [2] |

| p38 Inhibitor | p38 MAPK | C2: Amino / C5: 4-Pyridyl | IC50: ~30 nM | [3] |

Structure-Activity Relationship (SAR) Map

The following diagram visualizes the pharmacophore requirements for this scaffold.

Figure 2: SAR Pharmacophore of the 4-phenyl-1,3-thiazol-5-yl scaffold. The C4-phenyl group is the structural anchor, while C5 and C2 allow for tuning of potency and physicochemical properties.

Future Perspectives: C-H Activation

The traditional Hantzsch synthesis, while reliable, generates stoichiometric waste. The future of this scaffold lies in Direct C-H Arylation .

-

Ruthenium Catalysis: Using

, researchers have successfully coupled aryl bromides directly to the C5 position of 4-phenylthiazole. This method eliminates the need for the C5-bromination step (Protocol 2), streamlining the workflow and improving atom economy. -

Regioselectivity: The 4-phenyl group directs the catalyst to the C5 position via steric steering, preventing reaction at C2 (if unprotected) or the phenyl ring itself.

References

-

Discovery of novel thiazolyl-pyrazolines as dual EGFR and VEGFR-2 inhibitors. Source: eScholarship, University of California. URL:[Link]

-

Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Source: ResearchGate (Saudi Pharmaceutical Journal). URL:[Link]

-

Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. Source: PubMed (Bioorg Med Chem). URL:[Link]

-

Influence of the reaction conditions on the Ru‐catalyzed arylation of 4‐phenylthiazole. Source: ResearchGate (European Journal of Organic Chemistry). URL:[Link]

-

Darbufelone (CI-1004) Structure and Activity. Source: PubChem.[2] URL:[Link]

Sources

The Phenyl-Thiazole Acetamide Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Introduction: The Enduring Appeal of the Phenyl-Thiazole Acetamide Core

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs.[1] When coupled with a phenyl group and connected via an acetamide linker, it forms the phenyl-thiazole acetamide scaffold, a privileged structure demonstrating a remarkable breadth of biological activities.[2][3] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of this versatile scaffold, offering insights for researchers, scientists, and drug development professionals. We will dissect the intricate interplay of structural modifications and their impact on biological outcomes, moving beyond a mere listing of observations to explain the causal relationships that drive experimental design in the quest for more potent and selective therapeutic agents. The thiazole ring itself is a key pharmacophore in many biologically active compounds, and its derivatives have shown promise in a wide array of therapeutic areas, including as antimicrobial, anticancer, and anti-inflammatory agents.[3][4]

The inherent value of the phenyl-thiazole acetamide core lies in its modular nature, presenting three primary regions for chemical exploration: the phenyl ring, the thiazole ring, and the acetamide linker. Each of these components can be systematically modified to fine-tune the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby influencing its interaction with biological targets.[5] This guide will navigate the SAR landscape of this scaffold across various therapeutic targets, providing a framework for rational drug design and optimization.

I. The Synthetic Keystone: Accessing the Phenyl-Thiazole Acetamide Core

A robust and versatile synthetic strategy is paramount for any successful SAR campaign. The most common and efficient method for constructing the core phenyl-thiazole acetamide structure is the Hantzsch thiazole synthesis. This venerable reaction provides a reliable route to the 2-amino-4-phenylthiazole intermediate, which serves as a crucial building block for subsequent derivatization.

Experimental Protocol: Synthesis of 2-Chloro-N-(4-phenylthiazol-2-yl)acetamide

This protocol details the synthesis of a key intermediate, 2-chloro-N-(4-phenylthiazol-2-yl)acetamide, which is readily functionalized to generate a diverse library of phenyl-thiazole acetamide derivatives.[6][7]

Materials:

-

4-phenylthiazol-2-amine

-

Chloroacetyl chloride

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Dry toluene or Dichloromethane (DCM)

-

Acetone

-

Appropriate substituted piperazine or thiol

-

Ethanol for recrystallization

Procedure:

-

N-Chloroacetylation:

-

To a solution of 4-phenylthiazol-2-amine (1 equivalent) in dry toluene, add K₂CO₃ (2 equivalents).[7]

-

Add chloroacetyl chloride (1 equivalent) dropwise to the stirring mixture.[7]

-

Heat the reaction mixture to reflux for 3 hours.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and dilute with DCM.[7]

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude 2-chloro-N-(4-phenylthiazol-2-yl)acetamide.

-

The crude product can be purified by recrystallization from a suitable solvent like isopropanol.[6]

-

-

Functionalization of the Acetamide Linker (Example with Piperazine):

-

A mixture of 2-chloro-N-[4-(2-(4-substituted phenyl)-4-thiazolyl)phenyl]acetamide (1 equivalent), an appropriate piperazine derivative (1.2 equivalents), and K₂CO₃ (1 equivalent) in acetone is refluxed for 2 hours.[8]

-

After cooling, the solvent is evaporated.[8]

-

The residue is treated with water, and the resulting solid is filtered, washed with water, and recrystallized from ethanol.[8]

-

II. Decoding the Structure-Activity Relationship: A Target-Centric Approach

The biological activity of phenyl-thiazole acetamides is profoundly influenced by the nature and position of substituents on the phenyl and thiazole rings, as well as modifications to the acetamide linker. This section will explore the SAR of this scaffold against key therapeutic targets.

A. Anticancer Activity: Targeting Cellular Proliferation

Phenyl-thiazole acetamides have demonstrated significant potential as anticancer agents, with activity reported against a range of cancer cell lines.[9][10] The primary mechanism often involves the inhibition of protein kinases crucial for cancer cell survival and proliferation, such as Src kinase.[11][12]

Key SAR Insights for Anticancer Activity:

-

Phenyl Ring Substitutions: Electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine) or a nitro group at the para-position of the phenyl ring, often enhance cytotoxic activity.[9][13] For instance, a 3-fluoro analog showed good cytotoxic activity against multiple cell lines.[9] Conversely, methoxy groups can have varied effects depending on their position; a 4-methoxy group improved activity against Caco-2 cells, while a 2-methoxy group was favorable for activity against HT-29 and T47D cell lines.[9]

-

Thiazole Ring Modifications: The substitution pattern on the thiazole ring is critical. In some series, an unsubstituted C4 position on the thiazole ring led to improved antifungal (and potentially anticancer) activity compared to derivatives with larger substituents.[14] However, other studies have shown that substitution at the C5 position with a methyl group can be beneficial.[10]

-

Acetamide Linker and Terminal Group: The nature of the group attached to the acetamide nitrogen plays a significant role. Replacing a piperidine moiety with aniline-derived aromatic amides has been explored to modulate activity.[13] The introduction of bulky or heterocyclic moieties at this position can influence interactions with the target protein. For example, a 2-[(1-methyl-1H-tetrazol-5-yl)thio] group on the acetamide resulted in high selectivity against A549 lung adenocarcinoma cells.[10]

Table 1: Anticancer Activity of Phenyl-Thiazole Acetamide Derivatives (MTT Assay)

| Compound ID | Phenyl Ring Substitution (R1) | Thiazole Ring Substitution (R2) | Acetamide Terminal Group (R3) | Cell Line | IC₅₀ (µM) | Reference |

| 1a | H | H | -NH-benzyl | HT-29 | >50 | [11] |

| 1b | 4-F | H | -NH-benzyl | BT-20 | ~35 (at 50µM) | [11] |

| 2a | 4-OCH₃ | H | -Arylacetamido | Caco-2 | <10 µg/mL | [9] |

| 2b | 2-OCH₃ | H | -Arylacetamido | HT-29 | <10 µg/mL | [9] |

| 2c | 3-F | H | -Arylacetamido | Various | <10 µg/mL | [9] |

| 3c | H | 5-CH₃ | -S-(1-methyl-1H-tetrazol-5-yl) | A549 | 23.30 | [10] |

// Core structure core [label="Phenyl-Thiazole\nAcetamide Core", pos="0,0!"];

// Phenyl Ring Substitutions phenyl_node [label="Phenyl Ring (R1)", pos="-3,1.5!"]; phenyl_ewg [label="Electron-Withdrawing Groups\n(F, Cl, NO2)\n- Generally increase activity", pos="-4.5,2.5!", shape=box, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; phenyl_edg [label="Electron-Donating Groups\n(OCH3)\n- Positional effects are key", pos="-1.5,2.5!", shape=box, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Thiazole Ring Substitutions thiazole_node [label="Thiazole Ring (R2)", pos="3,1.5!"]; thiazole_unsub [label="Unsubstituted C4\n- Can be beneficial", pos="1.5,2.5!", shape=box, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; thiazole_sub [label="C5-Methyl\n- Can enhance activity", pos="4.5,2.5!", shape=box, style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Acetamide Linker acetamide_node [label="Acetamide Linker (R3)", pos="0,-2!"]; acetamide_terminal [label="Terminal Group\n- Influences target binding\n- Heterocycles can improve selectivity", pos="0,-3!", shape=box, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections core -> phenyl_node; phenyl_node -> phenyl_ewg; phenyl_node -> phenyl_edg; core -> thiazole_node; thiazole_node -> thiazole_unsub; thiazole_node -> thiazole_sub; core -> acetamide_node; acetamide_node -> acetamide_terminal; } caption: Key SAR principles for anticancer activity.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of chemical compounds.[15][16]

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HT-29)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compounds (phenyl-thiazole acetamides) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[16]

-

Compound Treatment: Treat cells with serial dilutions of the test compounds (typically from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).[3][16]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[3]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) by plotting a dose-response curve.[2]

B. Antimicrobial Activity: Combating Pathogenic Microbes

The phenyl-thiazole acetamide scaffold has also been extensively investigated for its antimicrobial properties, showing activity against a range of bacteria and fungi.[8][16]

Key SAR Insights for Antimicrobial Activity:

-

Phenyl Ring Substituents: The presence of a phenyl ring is often beneficial for antibacterial action.[4] Specific substitutions can further modulate this activity. For example, para-substituted methoxy, chloro, and nitro groups have been shown to modestly increase activity.[4]

-

Thiazole Ring and Linker: The core thiazole structure is a known toxophoric unit (S-C=N).[17] Clubbing the thiazole ring with other heterocycles, such as pyrazoline, can lead to potent antimicrobial agents.[16]

-

Acetamide Moiety: The acetamide linker provides a point for attaching various substituents that can influence the compound's overall physicochemical properties and target interactions. For instance, incorporating a piperazine moiety can lead to compounds with significant antimicrobial activity.[15]

Table 2: Antimicrobial Activity of Phenyl-Thiazole Acetamide Derivatives (MIC)

| Compound ID | Phenyl Ring Substitution (R1) | Terminal Group (R3) | Organism | MIC (µg/mL) | Reference |

| 4a | H | 4-Arylpiperazine | S. aureus | >100 | [15] |

| 4b | 4-Cl | 4-Arylpiperazine | E. coli | >100 | [15] |

| 5a | H | Pyrazoline | S. aureus | 62.5-125 | [16] |

| 5b | Thiophen-2-yl | Pyrazoline | P. aeruginosa | 15.625-31.25 | [16] |

| 6a | H | -NH-phenyl | S. aureus | - | [18] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.[13]

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Test compounds dissolved in DMSO

-

Standard antimicrobial agents (e.g., ciprofloxacin, fluconazole)

-

Microplate reader or visual inspection

Procedure:

-

Preparation of Inoculum: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth medium in the 96-well plate.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density at 600 nm.[13]

III. Future Directions and Concluding Remarks

The phenyl-thiazole acetamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The insights gleaned from decades of research into its SAR provide a solid foundation for future drug design endeavors. The key to unlocking the full potential of this scaffold lies in a multi-pronged approach that combines rational design, efficient synthesis, and robust biological evaluation.

Future research should focus on:

-

Exploring Novel Substitutions: The vast chemical space for substitution on all three components of the scaffold remains largely unexplored. The use of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can guide the selection of novel substituents with a higher probability of success.

-

Target Deconvolution: For compounds with promising phenotypic activity, identifying the specific molecular target is crucial for understanding the mechanism of action and for further lead optimization.

-

Pharmacokinetic Profiling: Early assessment of absorption, distribution, metabolism, and excretion (ADME) properties is essential to ensure that potent compounds also possess favorable drug-like characteristics.

References

-

Yurttaş, L., Özkay, Y., & Acar, U. (2015). Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. Journal of Chemistry, 2015, 1-7. [Link]

-

Dawood, K. M., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 374. [Link]

-

SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. (2025). ScienceRise: Pharmaceutical Science, 1(53). [Link]

-

Ashour, A. E., et al. (2025). New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. Scientific Reports, 15(1), 1-15. [Link]

-

Aliabadi, A., et al. (2010). Synthesis and Biological Evaluation of 2-phenylthiazole-4-carboxamide Derivatives as Anticancer Agents. European Journal of Medicinal Chemistry, 45(11), 5384-5389. [Link]

-

Sharshira, E. M., & Hamada, N. M. M. (2012). Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. American Journal of Organic Chemistry, 2(3), 69-73. [Link]

-

A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. (2025). Chemical Reviews Letters, 8, 720-740. [Link]

-

Yurttaş, L., Özkay, Y., & Kaplancıklı, Z. A. (2015). Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. Journal of Chemistry, 2015, Article ID 464379. [Link]

-

Saravanan, K., et al. (2016). 2-Chloro-N-(4-phenyl-1,3-thiazol-2-yl)acetamide. IUCrData, 1(9), x160879. [Link]

-

Evren, M., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(8), 813-821. [Link]

-

Li, K., et al. (2025). Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. RSC Medicinal Chemistry. [Link]

-

de Souza, A. C. B., et al. (2017). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. Bioorganic & Medicinal Chemistry Letters, 27(15), 3462-3467. [Link]

-

Abdel-Wahab, B. F., et al. (2024). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 29(2), 374. [Link]

-

Aliabadi, A., et al. (2011). Thiazolyl N-benzyl-substituted acetamide derivatives: synthesis, Src kinase inhibitory and anticancer activities. European Journal of Medicinal Chemistry, 46(10), 5273-5278. [Link]

-

Singh, S., et al. (2024). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences, 49(3), 221-236. [Link]

-

Artusi, R., et al. (2015). Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors. ChemMedChem, 10(12), 2058-2068. [Link]

-

Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Drug Delivery and Therapeutics, 13(10), 133-146. [Link]

-

Kumar, S., et al. (2017). Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. Molecules, 22(1), 122. [Link]

-

Foroumadi, A., et al. (2014). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Iranian Journal of Pharmaceutical Research, 13(4), 1309-1316. [Link]

-

Kumar, A., et al. (2011). Synthesis of 2-phenylamino-thiazole derivatives as antimicrobial agents. Journal of Chemical and Pharmaceutical Research, 3(4), 850-855. [Link]

Sources

- 1. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jchemrev.com [jchemrev.com]

- 5. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]

- 6. journals.uran.ua [journals.uran.ua]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Screening for Anticancer Activity: 3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium (MTT) Assay | Springer Nature Experiments [experiments.springernature.com]

- 10. verjournal.com [verjournal.com]

- 11. researchgate.net [researchgate.net]

- 12. Identification of Aminoimidazole and Aminothiazole Derivatives as Src Family Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ijpsr.com [ijpsr.com]

- 15. benchchem.com [benchchem.com]

- 16. tandfonline.com [tandfonline.com]

- 17. Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives [article.sapub.org]

- 18. Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of N-(4-phenyl-1,3-thiazol-5-yl)acetamide: A Technical Guide to Drug Target Identification

For Immediate Release

[CITY, State] – [Date] – In the relentless pursuit of novel anticancer therapeutics, the scientific community continues to explore diverse chemical scaffolds. Among these, thiazole derivatives have emerged as a particularly promising class of compounds. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, delineates a comprehensive strategy for identifying and validating potential drug targets for a specific thiazole-containing compound: N-(4-phenyl-1,3-thiazol-5-yl)acetamide . This document provides a roadmap for elucidating the mechanism of action of this compound, a critical step in its journey toward potential clinical application.

Introduction: The Promise of Thiazole-Containing Compounds in Oncology

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. Thiazole derivatives have demonstrated a wide array of pharmacological activities, with a significant emphasis on their potential as anticancer agents.[1][2] The versatility of the thiazole structure allows for interactions with a variety of biological targets, and a substantial body of research points towards protein kinases as a primary target class for these compounds.[3] Protein kinases play a pivotal role in cellular signaling pathways that govern cell growth, proliferation, and survival. Dysregulation of these kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.

N-(4-phenyl-1,3-thiazol-5-yl)acetamide, the subject of this guide, belongs to this promising class of molecules. While its specific biological targets are yet to be fully elucidated, its structural similarity to known kinase inhibitors suggests a high probability of activity within this domain. This guide will outline a systematic approach, combining computational and experimental methodologies, to identify and validate the specific protein targets of N-(4-phenyl-1,3-thiazol-5-yl)acetamide, thereby paving the way for its development as a targeted cancer therapy.

A Multi-pronged Approach to Target Identification

The identification of a drug's molecular target is a complex process that necessitates a combination of predictive and empirical methods. This section outlines a workflow that begins with in silico predictions to generate hypotheses, followed by robust experimental validation to confirm these predictions.

Figure 1: A comprehensive workflow for drug target identification.

Computational Target Prediction: The In Silico Approach

Computational methods provide a rapid and cost-effective means of prioritizing potential drug targets and generating testable hypotheses.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. By docking N-(4-phenyl-1,3-thiazol-5-yl)acetamide against a library of known protein kinase structures, we can predict its binding affinity and identify the most likely kinase targets. This approach allows for the visualization of potential binding modes and key molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.

Workflow for Molecular Docking:

-

Ligand Preparation: Generate a 3D structure of N-(4-phenyl-1,3-thiazol-5-yl)acetamide and perform energy minimization.

-

Target Selection: Obtain the crystal structures of a panel of relevant protein kinases (e.g., EGFR, VEGFR2, B-RAF, Aurora kinases) from the Protein Data Bank (PDB).

-

Binding Site Definition: Identify the ATP-binding pocket of each kinase, which is the most common target for small molecule inhibitors.

-

Docking Simulation: Use docking software (e.g., AutoDock, Glide) to predict the binding pose and calculate the binding energy of the compound within the active site of each kinase.

-

Analysis of Results: Rank the kinases based on their predicted binding affinities and analyze the interaction patterns to identify the most promising candidates for experimental validation.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that relates the chemical structure of a series of compounds to their biological activity. By analyzing a dataset of known thiazole derivatives with reported anticancer activity, a QSAR model can be developed to predict the activity of N-(4-phenyl-1,3-thiazol-5-yl)acetamide and identify the structural features that are critical for its biological function. This information can guide the selection of potential target classes and inform future lead optimization efforts.

Experimental Target Validation: From Prediction to Confirmation

While in silico methods are powerful for hypothesis generation, experimental validation is essential to confirm the predicted drug targets.

Affinity Chromatography-Mass Spectrometry

Affinity chromatography coupled with mass spectrometry is a powerful technique for identifying the direct binding partners of a small molecule from a complex biological sample, such as a cell lysate.[4][5][6]

Protocol for Affinity Chromatography-Mass Spectrometry:

-

Immobilization of the Ligand: Chemically couple N-(4-phenyl-1,3-thiazol-5-yl)acetamide to a solid support (e.g., agarose beads) to create an affinity matrix.

-

Preparation of Cell Lysate: Prepare a protein extract from a relevant cancer cell line.

-

Affinity Purification: Incubate the cell lysate with the affinity matrix. Proteins that bind to the immobilized compound will be retained on the matrix, while non-binding proteins are washed away.

-

Elution of Bound Proteins: Elute the bound proteins from the matrix using a competitive inhibitor or by changing the buffer conditions.

-

Protein Identification by Mass Spectrometry: Analyze the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the specific proteins that interact with N-(4-phenyl-1,3-thiazol-5-yl)acetamide.[7]

Figure 2: Workflow for target identification using affinity chromatography-mass spectrometry.

In Vitro Kinase Inhibition Assays

Once potential kinase targets have been identified, their inhibition by N-(4-phenyl-1,3-thiazol-5-yl)acetamide must be confirmed and quantified using in vitro kinase assays. These assays measure the ability of the compound to inhibit the enzymatic activity of a purified kinase.

Table 1: Commonly Targeted Kinases in Cancer and Assay Principles

| Kinase Target | Relevance in Cancer | Assay Principle |

| EGFR | Overexpressed in many solid tumors, driving cell proliferation. | Measures the transfer of a phosphate group from ATP to a peptide substrate.[8][9][10] |

| VEGFR2 | Key mediator of angiogenesis, the formation of new blood vessels that supply tumors. | Quantifies the phosphorylation of a specific substrate by VEGFR2.[11][12][13] |

| B-RAF | Frequently mutated in melanoma and other cancers, leading to constitutive activation of the MAPK pathway. | Detects the phosphorylation of a downstream substrate, such as MEK.[14][15][16] |

| Aurora Kinases | Essential for proper cell division; their overexpression can lead to genomic instability. | Measures the phosphorylation of a substrate like histone H3.[17][18][19][20][21] |

Detailed Protocol: In Vitro Kinase Inhibition Assay (General)

-

Reagent Preparation:

-

Prepare a stock solution of N-(4-phenyl-1,3-thiazol-5-yl)acetamide in DMSO.

-

Prepare a kinase buffer containing Tris-HCl, MgCl₂, and DTT.

-

Prepare solutions of the purified kinase, the specific peptide substrate, and ATP.

-

-

Assay Procedure:

-

In a 96-well or 384-well plate, add the kinase buffer.

-

Add serial dilutions of the test compound or DMSO (as a control).

-

Add the purified kinase to each well and incubate to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (often radiolabeled with ³²P or coupled to a fluorescent or luminescent detection system).

-

Incubate the reaction at a specific temperature for a defined period.

-

Stop the reaction.

-

-

Detection and Data Analysis:

-

Detect the amount of phosphorylated substrate. This can be done through various methods, including radiometric detection, fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).[9][17][20]

-

Calculate the percentage of kinase inhibition for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity).

-

Cell-Based Functional Assays: Assessing a Compound's Impact in a Biological Context

Following the identification and validation of direct molecular targets, it is crucial to assess the effects of N-(4-phenyl-1,3-thiazol-5-yl)acetamide in a cellular context. Cell-based assays provide valuable information on the compound's ability to modulate cellular processes relevant to cancer.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[22][23][24] This assay is used to determine the cytotoxic or cytostatic effects of the compound on cancer cell lines.

Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of N-(4-phenyl-1,3-thiazol-5-yl)acetamide for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells. The Annexin V/Propidium Iodide (PI) assay is a widely used method to detect and quantify apoptosis by flow cytometry.[25][26][27]

Protocol for Annexin V/PI Staining:

-

Cell Treatment: Treat cancer cells with N-(4-phenyl-1,3-thiazol-5-yl)acetamide at its IC₅₀ concentration for a defined period.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

-

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

-

PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

-

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between four cell populations:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Figure 3: Analysis of apoptosis by Annexin V/PI staining and flow cytometry.

Conclusion and Future Directions

The systematic approach outlined in this guide, combining in silico prediction with rigorous experimental validation, provides a robust framework for identifying and characterizing the drug targets of N-(4-phenyl-1,3-thiazol-5-yl)acetamide. The successful identification of specific kinase targets and the confirmation of its pro-apoptotic activity in cancer cells will be a significant milestone in the preclinical development of this compound.

Future studies should focus on in vivo efficacy and toxicity studies in animal models of cancer. Furthermore, a deeper understanding of the compound's interaction with its targets at a structural level, through techniques like X-ray crystallography, will facilitate further structure-activity relationship studies and the rational design of even more potent and selective analogs. The journey from a promising chemical scaffold to a clinically effective drug is long and challenging, but the methodical approach described herein provides a clear path forward for unlocking the full therapeutic potential of N-(4-phenyl-1,3-thiazol-5-yl)acetamide.

References

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

-

Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry. [Link]

-

MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich. [Link]

-

Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]

-

Apoptosis Protocols. University of South Florida. [Link]

-

VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]

-

Chemi-Verse™ Aurora Kinase B Assay Kit. BPS Bioscience. [Link]

-

Guidelines for HTRF technology in EGFR kinase assay. ResearchGate. [Link]

-

BRAF (V600E) NanoBRET Kinase Assay. Reaction Biology. [Link]

-

Aurora A NanoBRET Kinase Assay. Reaction Biology. [Link]

-

Kinase selectivity profiling by inhibitor affinity chromatography. PubMed. [Link]

-

An in vitro BRAF activation assay elucidates molecular mechanisms driving disassembly of the autoinhibited BRAF state. PNAS. [Link]

-

Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Indigo Biosciences. [Link]

-

Identification of an Aurora kinase inhibitor specific for the Aurora B isoform. PMC - NIH. [Link]

-

In vitro kinase assay. Protocols.io. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]

-

Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. NIH. [Link]

-

BRAF (WT) Kinase Assay Kit. BPS Bioscience. [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. [Link]

-

Finding May Explain Anti-cancer Activity Of Thiazole Antibiotics. ScienceDaily. [Link]

-

Chemical Proteomics Identifies Unanticipated Targets of Clinical Kinase Inhibitors. Science. [Link]

-

How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

-

N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. PMC. [Link]

-

Identification of Kinase Inhibitor Targets in the Lung Cancer Microenvironment by Chemical and Phosphoproteomics. AACR Journals. [Link]

-

Kinase Inhibitor Profiling Using Chemoproteomics. Springer Nature Experiments. [Link]

-

(PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. ResearchGate. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 4. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Kinase selectivity profiling by inhibitor affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. promega.com.cn [promega.com.cn]

- 10. researchgate.net [researchgate.net]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. pnas.org [pnas.org]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. promega.com [promega.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. reactionbiology.com [reactionbiology.com]

- 20. promega.com [promega.com]

- 21. Identification of an Aurora kinase inhibitor specific for the Aurora B isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 22. broadpharm.com [broadpharm.com]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. scispace.com [scispace.com]

- 27. Apoptosis Protocols | USF Health [health.usf.edu]

HPLC method development for thiazole acetamide detection

Application Note: High-Fidelity HPLC Method Development for Thiazole Acetamide Derivatives

Introduction: The Analytical Challenge

Thiazole acetamides (e.g., N-(thiazol-2-yl)acetamide derivatives) represent a critical scaffold in modern drug discovery, serving as pharmacophores in antimicrobial, anti-inflammatory, and antitumor agents.[1]

From a chromatographic perspective, these molecules present a "Janus-faced" challenge:

-

The Thiazole Core: Aromatic and weakly basic (pKa ~2.5), prone to hydrophobic interaction but also secondary silanol interactions that cause peak tailing.[2]

-

The Acetamide Linker: Polar and capable of hydrogen bonding, which can reduce retention on standard C18 phases if the mobile phase is too strong.[2]

This guide moves beyond generic "cookbooks" to provide a rational, causality-driven framework for developing robust HPLC methods for this specific chemical class.

Method Development Strategy: The "Why" Behind the "How"

Stationary Phase Selection

-

Primary Choice: End-capped C18 (L1). [1][2]

-

Rationale: Thiazole acetamides require hydrophobic retention.[2] However, the thiazole nitrogen is a hydrogen bond acceptor.[2] Non-end-capped columns possess free silanol groups (Si-OH) that will hydrogen bond with the thiazole nitrogen, leading to severe peak tailing.[1][2] A fully end-capped C18 column shields these silanols.[2]

-

-

Alternative: Polar-Embedded C18.

-

Rationale: If the acetamide group makes the molecule too polar for standard C18 (eluting near the void volume), a polar-embedded group provides a "shield" against phase collapse in highly aqueous conditions and offers alternative selectivity.[1]

-

Mobile Phase Chemistry & pH Logic

The pKa of the thiazole conjugate acid is approximately 2.5 .[2] This is the critical parameter defining your separation strategy.

-

Option A: Acidic Conditions (0.1% Formic Acid, pH ~2.7) [1][2]

-

State: At pH ~2.7, the thiazole is partially protonated (~40-50%).[1][2]

-

Pros: MS-compatible; suppresses silanol ionization (Si-OH remains neutral), reducing tailing.[1][2]

-

Cons: "Danger Zone" for robustness.[2] Small pH shifts significantly change the ionization ratio (

), potentially causing retention time drift.[1][2]

-

-

Option B: Weakly Acidic/Neutral Conditions (Ammonium Acetate, pH 4.5 - 6.0) [1][2]

-

State: At pH > 4.5, the thiazole is >99% neutral (Free Base).[1][2]

-

Pros:Maximum Retention. The neutral molecule interacts most strongly with the C18 ligand.[2] Robustness is high because the ionization state is stable (fully deprotonated).[2]

-

Recommendation:Start with Option A for ease of use. If retention is insufficient (

), switch to Option B .

-

Detection

Thiazole acetamides exhibit strong UV absorption due to the conjugated

-

Primary Wavelength: 270–280 nm (Acetamide-Thiazole conjugation band).[1][2]

-

Secondary Wavelength: 230–240 nm (Thiazole ring transitions).[1][2]

Experimental Protocols

Reagents & Instrumentation

-

Instrument: HPLC system with Binary Gradient Pump, Column Oven, and PDA/UV Detector.[1][2]

-

Column: Phenomenex Luna C18(2) or Waters XBridge C18 (

mm, 5 µm).[1][2] -

Modifiers: Formic Acid (FA) or Ammonium Acetate (

).[1][2]

Standard Preparation

-

Stock Solution: Dissolve 10 mg of analyte in 10 mL of Methanol (Thiazoles are often more soluble in MeOH than ACN).[2] Concentration: 1000 µg/mL.[2]

-

Working Standard: Dilute Stock 1:10 with Mobile Phase Initial Conditions (e.g., 90% Water / 10% ACN).[1][2] Final Conc: 100 µg/mL.[2]

Protocol A: The "Scouting" Gradient (Screening)

Use this protocol first to characterize the analyte's behavior.[1][2]

| Parameter | Setting |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temp | 30°C |

| Injection Vol | 10 µL |

| Detection | PDA (200–400 nm), extract at 272 nm |

Gradient Table:

| Time (min) | %B | Event |

|---|---|---|

| 0.0 | 5 | Initial Hold |

| 15.0 | 95 | Linear Ramp |

| 20.0 | 95 | Wash |

| 20.1 | 5 | Re-equilibration |

| 25.0 | 5 | End |[1]

Protocol B: Optimized Isocratic Method (Example)

Derived from scouting results (assuming elution at ~50% B).

| Parameter | Setting |

| Mobile Phase | 55% Buffer (10mM |

| Flow Rate | 1.0 mL/min |

| Run Time | 10 - 12 min |

| Target k' | 2.0 < k' < 10.0 |

Visualization: Method Development Workflow

Caption: Logical decision tree for optimizing HPLC conditions based on analyte retention behavior.

Validation & Performance Criteria

To ensure the method is "self-validating" (trustworthy), the following criteria must be met during development:

-

System Suitability:

-

Linearity:

-

Sensitivity:

-

LOD (Limit of Detection): S/N ratio > 3.

-

LOQ (Limit of Quantitation): S/N ratio > 10.

-